molecular formula C34H54N2O10 B047743 Metoprolol-Fumarat CAS No. 80274-67-5

Metoprolol-Fumarat

Katalognummer: B047743
CAS-Nummer: 80274-67-5
Molekulargewicht: 650.8 g/mol
InChI-Schlüssel: BRIPGNJWPCKDQZ-WXXKFALUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metoprolol fumarate is a beta-blocker used primarily to treat cardiovascular conditions such as hypertension, angina, and heart failure. It is a selective beta-1 adrenergic receptor antagonist, which means it specifically targets the beta-1 receptors in the heart, reducing heart rate and cardiac output. This compound is commonly prescribed to manage high blood pressure, prevent heart attacks, and alleviate symptoms of angina .

Wissenschaftliche Forschungsanwendungen

Metoprolol Fumarat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Metoprolol Fumarat entfaltet seine Wirkung, indem es selektiv die Beta-1-adrenergen Rezeptoren im Herzen hemmt. Diese Hemmung reduziert die Wirkung von Adrenalin und Noradrenalin, was zu einer Abnahme der Herzfrequenz, des Herzzeitvolumens und des Blutdrucks führt. Die Verbindung beeinflusst die Beta-2-Rezeptoren, die in den Lungen und anderen Geweben vorkommen, nicht signifikant . Die primären molekularen Zielstrukturen sind die Beta-1-adrenergen Rezeptoren, und die beteiligten Signalwege umfassen den zyklischen Adenosinmonophosphat (cAMP)-Signalweg .

Ähnliche Verbindungen:

Vergleich:

Metoprolol Fumarat zeichnet sich durch seine ausgewogene Wirksamkeit, Selektivität und Sicherheit aus, was es zu einem weit verbreiteten Medikament bei der Behandlung von Herz-Kreislauf-Erkrankungen macht.

Wirkmechanismus

Target of Action

Metoprolol fumarate primarily targets the beta-1-adrenergic receptors located in the heart . These receptors play a crucial role in regulating the heart’s function, including heart rate and contractility.

Mode of Action

Metoprolol is a beta-1-selective (cardioselective) adrenergic receptor blocking agent . It works by inhibiting the action of certain neurotransmitters, specifically adrenaline and noradrenaline, on these receptors . This inhibition decreases cardiac output by producing negative chronotropic (slowing heart rate) and inotropic (reducing contractility) effects .

Biochemical Pathways

The primary biochemical pathway affected by metoprolol is the adrenergic signaling pathway . By blocking beta-1-adrenergic receptors, metoprolol inhibits the effects of catecholamines (adrenaline and noradrenaline). This leads to a decrease in heart rate, myocardial contractility, and myocardial oxygen demand .

Pharmacokinetics

Metoprolol undergoes significant first-pass hepatic metabolism, which covers around 50% of the administered dose . The metabolism of metoprolol is mainly driven by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 . The oral studies depict a dose-dependent increase in maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the concentration–time curve (AUC) .

Result of Action

The molecular and cellular effects of metoprolol’s action result in a reduction of heart rate and contractility, leading to decreased blood pressure and reduced strain on the heart . This makes metoprolol effective in the treatment of conditions such as hypertension, angina, myocardial infarction, and other cardiovascular diseases .

Action Environment

The action of metoprolol can be influenced by various environmental factors. For instance, the metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism . Additionally, one study has reported a drug–food interaction for metoprolol but no significant changes were seen in the Cmax and AUC . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .

Biochemische Analyse

Biochemical Properties

Metoprolol Fumarate interacts with various enzymes and proteins in the body. It is metabolized primarily by the enzyme CYP2D6 . The interactions of Metoprolol Fumarate with these biomolecules are crucial for its therapeutic effects .

Cellular Effects

Metoprolol Fumarate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Metoprolol Fumarate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with the CYP2D6 enzyme .

Temporal Effects in Laboratory Settings

The effects of Metoprolol Fumarate change over time in laboratory settings. Studies have shown that it has a dose-dependent increase in maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the concentration–time curve (AUC) .

Dosage Effects in Animal Models

The effects of Metoprolol Fumarate vary with different dosages in animal models. High doses of Metoprolol Fumarate can lead to toxic or adverse effects .

Metabolic Pathways

Metoprolol Fumarate is involved in various metabolic pathways. It interacts with the CYP2D6 enzyme, which plays a crucial role in its metabolism .

Transport and Distribution

Metoprolol Fumarate is transported and distributed within cells and tissues. Its transport and distribution are influenced by various factors, including its interaction with transporters and binding proteins .

Subcellular Localization

Current studies are investigating potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Metoprolol Fumarat wird durch einen mehrstufigen Prozess synthetisiert. Die Synthese beginnt mit der Reaktion von 4-(2-Methoxyethyl)phenol mit Epichlorhydrin, wodurch 1-(4-(2-Methoxyethyl)phenoxy)-2,3-Epoxypropan gebildet wird. Dieser Zwischenstoff wird dann mit Isopropylamin umgesetzt, um 1-(4-(2-Methoxyethyl)phenoxy)-3-(Isopropylamino)propan-2-ol zu erhalten. Schließlich wird diese Verbindung mit Fumarsäure kombiniert, um Metoprolol Fumarat zu bilden .

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von Metoprolol Fumarat in großem Maßstab unter Verwendung der gleichen chemischen Reaktionen, die jedoch auf Effizienz und Ausbeute optimiert sind. Der Prozess umfasst strenge Reinigungsschritte, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt. Techniken wie Kristallisation, Filtration und Trocknung werden eingesetzt, um reines Metoprolol Fumarat zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Metoprolol Fumarat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

Comparison:

Metoprolol fumarate stands out due to its balance of efficacy, selectivity, and safety, making it a widely used medication in the management of cardiovascular conditions.

Biologische Aktivität

Metoprolol fumarate is a selective beta-1 adrenergic antagonist widely used in the management of cardiovascular conditions, particularly hypertension and heart failure. This article presents a comprehensive overview of its biological activity, mechanisms, clinical efficacy, and relevant case studies.

Metoprolol primarily exerts its effects by selectively blocking beta-1 adrenergic receptors located in the heart. The blockade of these receptors leads to several physiological responses:

  • Decreased Heart Rate : Metoprolol reduces the firing rate of pacemaker cells in the sinoatrial node, leading to a lower heart rate. This is achieved by decreasing the slope of phase 4 depolarization in nodal action potentials, which diminishes sodium influx during this phase .
  • Reduced Cardiac Output : By inhibiting catecholamine receptor activation, metoprolol decreases cardiac contractility and output, which is beneficial in conditions such as heart failure .
  • Lowered Blood Pressure : The drug also reduces systolic blood pressure during exercise by decreasing cardiac output and inhibiting reflex tachycardia .

Pharmacokinetics

Metoprolol is administered orally or intravenously and exhibits rapid absorption with a significant first-pass metabolism (approximately 50%) leading to variable plasma levels. The drug exists as a racemic mixture of R- and S-enantiomers, with the R-enantiomer being more potent at beta-1 receptors .

Pharmacokinetic ParameterValue
Bioavailability~50%
Half-life3-7 hours
Protein Binding~12%
MetabolismPrimarily hepatic via CYP2D6

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of metoprolol fumarate in reducing mortality and hospitalization rates among patients with heart failure. Notable studies include:

  • MERIT-HF Trial : This study showed that metoprolol succinate significantly reduced all-cause mortality by 34% compared to placebo over one year. Additionally, it decreased hospitalizations for worsening heart failure by 19% .
  • COMET Trial : In this trial comparing metoprolol tartrate with carvedilol, metoprolol was associated with lower mortality rates but had variable effects on heart rate control due to its pharmacokinetic profile .

Case Study 1: Heart Failure Management

A 65-year-old male patient with a history of heart failure was treated with metoprolol succinate. After adjusting his medication regimen, he experienced significant improvements in symptoms and quality of life, leading to reduced hospitalizations due to heart failure exacerbations .

Case Study 2: Adverse Events Due to Formulation Errors

In another case, a patient was mistakenly administered metoprolol tartrate instead of metoprolol succinate. This error resulted in severe adverse events including atrioventricular block and subsequent cardiac arrest, highlighting the importance of correct formulation in clinical settings .

Eigenschaften

IUPAC Name

(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIPGNJWPCKDQZ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027711
Record name Metoprolol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80274-67-5
Record name Metoprolol fumarate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoprolol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOPROLOL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metoprolol fumarate
Reactant of Route 2
Metoprolol fumarate
Reactant of Route 3
Reactant of Route 3
Metoprolol fumarate
Reactant of Route 4
Reactant of Route 4
Metoprolol fumarate
Reactant of Route 5
Metoprolol fumarate
Reactant of Route 6
Reactant of Route 6
Metoprolol fumarate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.